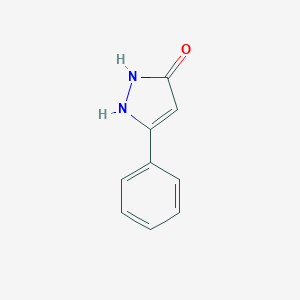
1-(3-Methyl-4,5-dihydroisoxazol-5-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methyl-4,5-dihydroisoxazol-5-yl)ethanone, also known as MDE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic organic compound that belongs to the class of isoxazolines, which are known for their diverse biological activities.
作用機序
The mechanism of action of 1-(3-Methyl-4,5-dihydroisoxazol-5-yl)ethanone is not fully understood, but it is believed to act by modulating the release of neurotransmitters in the central nervous system. It has been shown to enhance the release of dopamine and serotonin, which are neurotransmitters that play important roles in mood regulation and reward processing.
生化学的および生理学的効果
1-(3-Methyl-4,5-dihydroisoxazol-5-yl)ethanone has been shown to exhibit several biochemical and physiological effects, including anticonvulsant and analgesic properties, enhancement of neurotransmitter release, and insecticidal properties against several insect species. These effects make it a potential candidate for the development of new drugs for the treatment of epilepsy and chronic pain, as well as new insecticides for agricultural use.
実験室実験の利点と制限
One of the main advantages of using 1-(3-Methyl-4,5-dihydroisoxazol-5-yl)ethanone in lab experiments is its diverse biological activities, which make it a potential candidate for various research applications. However, one of the limitations of using 1-(3-Methyl-4,5-dihydroisoxazol-5-yl)ethanone is its potential toxicity, which requires careful handling and disposal procedures.
将来の方向性
There are several future directions for the research on 1-(3-Methyl-4,5-dihydroisoxazol-5-yl)ethanone, including:
1. Further studies on its mechanism of action and effects on neurotransmitter release.
2. Development of new drugs for the treatment of epilepsy and chronic pain based on the anticonvulsant and analgesic properties of 1-(3-Methyl-4,5-dihydroisoxazol-5-yl)ethanone.
3. Development of new insecticides for agricultural use based on the insecticidal properties of 1-(3-Methyl-4,5-dihydroisoxazol-5-yl)ethanone.
4. Investigation of the potential use of 1-(3-Methyl-4,5-dihydroisoxazol-5-yl)ethanone in the treatment of mood disorders and addiction.
5. Evaluation of the potential toxic effects of 1-(3-Methyl-4,5-dihydroisoxazol-5-yl)ethanone and development of safer handling and disposal procedures.
合成法
1-(3-Methyl-4,5-dihydroisoxazol-5-yl)ethanone can be synthesized through a multi-step process starting with the reaction of 3-methyl-5-nitroisoxazole with ethyl acetate, followed by reduction with sodium borohydride and subsequent acetylation with acetic anhydride. This method yields a pure form of 1-(3-Methyl-4,5-dihydroisoxazol-5-yl)ethanone that can be used for various research applications.
科学的研究の応用
1-(3-Methyl-4,5-dihydroisoxazol-5-yl)ethanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and agriculture. In medicinal chemistry, 1-(3-Methyl-4,5-dihydroisoxazol-5-yl)ethanone has been shown to exhibit anticonvulsant and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of epilepsy and chronic pain.
In neuroscience, 1-(3-Methyl-4,5-dihydroisoxazol-5-yl)ethanone has been studied for its effects on the central nervous system, particularly on the modulation of neurotransmitter release. It has been shown to enhance the release of dopamine and serotonin, which are neurotransmitters that play important roles in mood regulation and reward processing.
In agriculture, 1-(3-Methyl-4,5-dihydroisoxazol-5-yl)ethanone has been studied for its potential use as a pesticide. It has been shown to exhibit insecticidal properties against several insect species, making it a potential candidate for the development of new insecticides.
特性
IUPAC Name |
1-(3-methyl-4,5-dihydro-1,2-oxazol-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-4-3-6(5(2)8)9-7-4/h6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGGDPKCRUNYQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(C1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methyl-4,5-dihydroisoxazol-5-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

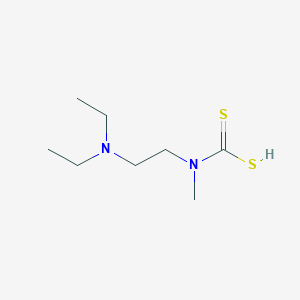
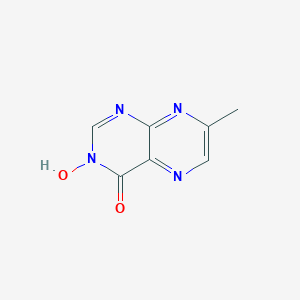
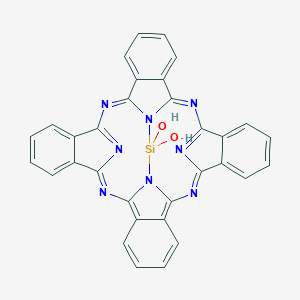
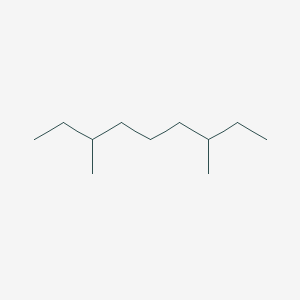
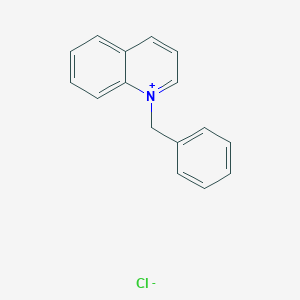
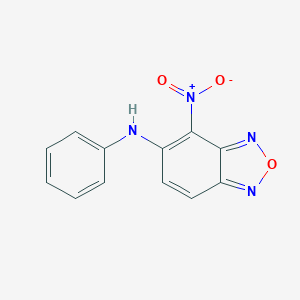
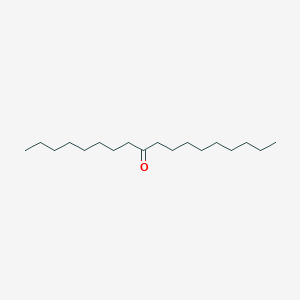
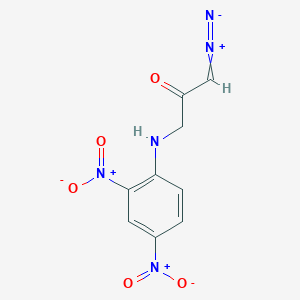
acetate](/img/structure/B103585.png)
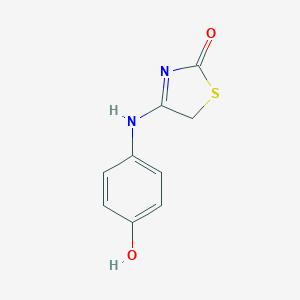
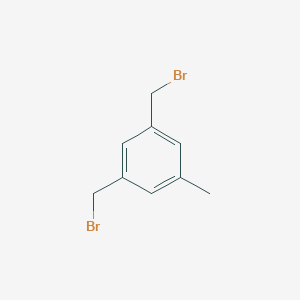
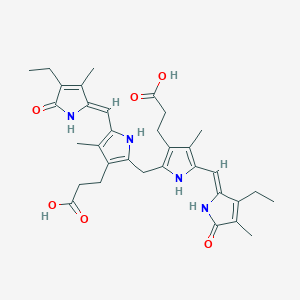
![3-Amino-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B103594.png)
